![molecular formula C17H21NO3 B3989301 N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide](/img/structure/B3989301.png)
N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide
Overview
Description
N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide, also known as BMF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMF is a furan derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism is that N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential as a treatment for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. Additionally, N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been shown to exhibit potent biological activity at relatively low doses, making it a cost-effective compound for use in experiments. However, one limitation of N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide research. One area of interest is the development of N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide and to identify potential targets for therapeutic intervention. Finally, there is a need for additional preclinical studies to evaluate the safety and efficacy of N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide in animal models, with the goal of eventually translating these findings into clinical trials.
Scientific Research Applications
N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the areas of inflammation, pain, and cancer. In animal models, N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methyl-2-furamide has been shown to have antitumor effects in a variety of cancer cell lines, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
N-benzyl-N-(3-hydroxy-2-methylpropyl)-3-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13(12-19)10-18(11-15-6-4-3-5-7-15)17(20)16-14(2)8-9-21-16/h3-9,13,19H,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODFNHAWAFYMSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2=CC=CC=C2)CC(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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